(5-Chlorobenzo[d]thiazol-2-yl)methanamine
Description
Properties
IUPAC Name |
(5-chloro-1,3-benzothiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFULOPFTUQAWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651350 | |
| Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933738-03-5 | |
| Record name | 1-(5-Chloro-1,3-benzothiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of (5-Chlorobenzo[d]thiazol-2-yl)methanol Intermediate
- Starting materials: 2-amino-4-chlorobenzenethiol and glycolic acid
- Reagents and conditions: Concentrated hydrochloric acid (4 N), reflux at 100 °C for 6–8 hours
- Procedure: The 2-amino-4-chlorobenzenethiol (5 g) is mixed with 3 molar equivalents of glycolic acid and 4 N HCl. The mixture is refluxed at 100 °C, promoting cyclization and formation of the benzo[d]thiazolylmethanol.
- Workup: After completion, the reaction mixture is neutralized with saturated sodium bicarbonate, extracted with ethyl acetate, and purified by column chromatography (DCM/MeOH 100:2 v/v).
- Yield: Typically 15–30%
Conversion to Phthalimide Derivative via Mitsunobu Reaction
- Reagents: Triphenylphosphine (2.0 eq), phthalimide (2.0 eq), diethyl azodicarboxylate (DEAD, 2.0 eq)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Stirring at room temperature for 7–10 hours
- Procedure: The methanol intermediate is reacted with phthalimide in the presence of triphenylphosphine and DEAD to form the corresponding phthalimide derivative.
- Workup: The reaction mixture is diluted with water and ethyl acetate, extracted, washed with brine, dried over MgSO4, and concentrated.
Hydrazinolysis to Obtain (5-Chlorobenzo[d]thiazol-2-yl)methanamine
- Reagents: Hydrazine hydrate in ethanol
- Conditions: Stirring at room temperature overnight
- Procedure: The phthalimide intermediate is treated with hydrazine hydrate to cleave the phthalimide protecting group, yielding the free amine.
- Workup: After reaction completion, the mixture is treated with ammonium chloride, acidified with HCl/EtOAc, and purified by recrystallization from hexane/ethyl acetate.
- Yield: Approximately 46%
- Melting point: 88–90 °C
Characterization Data of this compound
| Property | Data |
|---|---|
| Molecular Formula | C8H7ClN2S |
| Molecular Weight | 198.67 g/mol |
| Melting Point | 88–90 °C |
| IR (KBr) | 3328 cm⁻¹ (NH2 stretch), 1555 cm⁻¹ (C=N), 834 cm⁻¹ (C-Cl) |
| ¹H NMR (DMSO-d6) | δ 4.47 (2H, s, -CH2), 5.10 (2H, broad s, -NH2), 7.48–7.87 (3H, aromatic) |
| ¹³C NMR (DMSO-d6) | δ 49.0, 121.2, 122.9, 124.5, 130.5, 133.9, 151.5 |
| Mass Spectrometry (FAB) | m/z 201 (M+), 244 (M+2) |
| Elemental Analysis | Found: C 39.42%, H 2.84%, N 11.61%, S 13.17% Calculated: C 39.52%, H 2.90%, N 11.52%, S 13.19% |
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Cyclization | 2-Amino-4-chlorobenzenethiol | Glycolic acid, Conc. HCl, reflux 100 °C | (5-Chlorobenzo[d]thiazol-2-yl)methanol | 15–30 | Column chromatography needed |
| 2 | Mitsunobu Reaction | Methanol intermediate | PPh3, Phthalimide, DEAD, THF, RT | Phthalimide derivative | Not specified | Stir 7–10 h at RT |
| 3 | Hydrazinolysis | Phthalimide derivative | Hydrazine hydrate, EtOH, RT overnight | This compound | ~46 | Recrystallize from Hex/EtOAc |
Research Findings and Notes
- The described synthetic route is well-established for preparing substituted benzo[d]thiazol-2-yl)methanamines with various substituents, including chloro at the 5-position.
- The Mitsunobu reaction is a key step facilitating the conversion of the alcohol group to an amine precursor via phthalimide substitution, which is then deprotected by hydrazinolysis.
- Yields are moderate, with the final amine isolated in about 46% yield after purification.
- Spectroscopic data (IR, NMR, MS) confirm the structure and purity of the final compound.
- The method avoids direct amination of the benzo[d]thiazole ring, instead using a strategic intermediate, which improves selectivity and yield.
- The compound has been further used as a building block for synthesizing biologically active derivatives, indicating the robustness of this preparation method.
Chemical Reactions Analysis
Types of Reactions
(5-Chlorobenzo[d]thiazol-2-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH) as a solvent.
Reduction: LiAlH4, ethanol (C2H5OH) as a solvent.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF) or dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that (5-Chlorobenzo[d]thiazol-2-yl)methanamine exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, demonstrating efficacy in inhibiting their growth . The compound's structure allows it to interact effectively with biological targets, enhancing its potential as an antibacterial agent.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies show that benzothiazole derivatives can induce apoptosis in cancer cells and arrest the cell cycle, making them promising candidates for cancer therapy. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It could protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases.
Biological Mechanisms
Understanding the mechanisms of action for this compound is essential for its application in medicinal chemistry. The compound interacts with specific biological targets, including enzymes involved in metabolic pathways. Its binding affinity and mechanism of action are crucial for evaluating its therapeutic efficacy.
Case Studies and Research Findings
Several studies have documented the promising applications of this compound:
- Antibacterial Studies: A study evaluated various derivatives against E. coli and Pseudomonas aeruginosa, showing that modifications to the core structure significantly influenced antibacterial activity .
- Anticancer Research: Research demonstrated that compounds derived from this compound exhibited potent anticancer effects by inducing cell death in specific cancer types.
- Neuroprotection Trials: Preliminary results suggest that this compound could mitigate neurodegeneration in animal models, warranting further investigation into its mechanism and efficacy.
Mechanism of Action
The mechanism of action of (5-Chlorobenzo[d]thiazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, which is beneficial in treating hyperpigmentation . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Key Features:
- Structural Backbone : The benzo[d]thiazole ring system provides aromaticity and planar geometry, facilitating interactions with biological targets such as enzymes and receptors.
- Methanamine group: Introduces basicity and hydrogen-bonding capability, critical for target engagement .
Comparison with Similar Compounds
Benzo[d]thiazole Derivatives
Compounds sharing the benzo[d]thiazole core but differing in substituents exhibit varied biological activities:
Key Observations :
Thiazole-Based Amines
Simpler thiazole derivatives with amine functionalities highlight the role of ring substitution:
Key Observations :
Oxazole vs. Thiazole Analogs
Comparisons with structurally similar oxazole derivatives reveal electronic and steric effects:
Key Observations :
Biological Activity
(5-Chlorobenzo[d]thiazol-2-yl)methanamine is an organic compound characterized by a benzothiazole ring, a chlorine atom, and an amine functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacology. The structural features of benzothiazoles are known to contribute to various biological effects, including antibacterial, antifungal, and anticancer activities.
- Molecular Formula : C₈H₇ClN₂S
- Molecular Weight : 201.68 g/mol
The presence of the chlorobenzothiazole moiety enhances the compound's unique chemical properties and influences its biological activity.
Biological Activity Spectrum
Research indicates that this compound exhibits a range of bioactivities:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties. Studies suggest that the benzothiazole structure plays a crucial role in interacting with microbial targets, potentially disrupting their functions .
- Anticancer Potential : Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazoles have demonstrated selective cytotoxicity against human glioblastoma and melanoma cells .
- Neuropharmacological Effects : Compounds related to this compound have been evaluated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions could lead to potential applications in treating neurological disorders .
The mechanism of action for this compound is primarily through its interaction with biological targets:
- Binding Affinity : The compound binds to specific receptors or enzymes, influencing their activity. For example, it may act as an antagonist at serotonin receptors, altering neurotransmitter signaling.
- Enzyme Inhibition : It has been suggested that this compound may inhibit enzymes such as acetylcholinesterase, impacting neurotransmitter breakdown and synaptic transmission .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods, allowing for modifications that may enhance its biological activity. Structural analogues have been developed to explore the structure-activity relationship further.
Q & A
Q. How is this compound applied in cross-disciplinary research (e.g., materials science or epigenetics)?
- Applications :
- Epigenetics : As a 5fC-labeling probe, it enables mapping DNA methylation dynamics in cancer cells .
- Materials : Incorporate into metal-organic frameworks (MOFs) via amine coordination for catalytic or sensing applications .
Tables
Table 1 : Key Synthetic Routes and Yields
| Reaction Type | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Ethyl chloroacetate, KOH, ethanol | 52% | |
| Amide Coupling | TBTU, DIPEA, DMF | 33% | |
| Schiff Base Formation | 4-Bromobenzaldehyde, ethanol, reflux | 60% |
Table 2 : Biological Activity of Derivatives
| Derivative | Target Activity | IC50/MIC | Reference |
|---|---|---|---|
| CB-C (5fC adduct) | DNA labeling | N/A (fluorescent) | |
| N-Methyl-thiazolyl analog | Antimicrobial (E. coli) | 12.5 µg/mL |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
